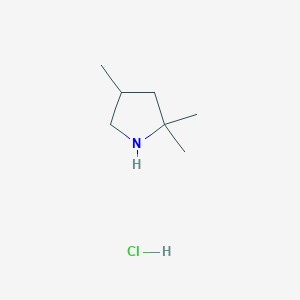

2,2,4-Trimethylpyrrolidine hydrochloride

描述

Significance and Contemporary Role in Organic Synthesis

2,2,4-Trimethylpyrrolidine (B2865414) hydrochloride, particularly its (4S)-enantiomer, has garnered considerable attention for its role as a crucial chiral auxiliary and building block in the synthesis of high-value pharmaceutical compounds. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. rsc.org The inherent chirality of the auxiliary guides the formation of a specific stereoisomer of the product, after which the auxiliary can be removed.

The most prominent contemporary application of (4S)-2,2,4-Trimethylpyrrolidine hydrochloride is in the industrial-scale synthesis of Elexacaftor. nih.govnih.gov Elexacaftor is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, which, as part of a triple combination therapy, has revolutionized the treatment of cystic fibrosis. nih.gov The precise three-dimensional structure of Elexacaftor is critical to its therapeutic function, and the inclusion of the (4S)-2,2,4-trimethylpyrrolidinyl moiety is integral to achieving the required stereochemistry. nih.gov

| Parameter | Value |

|---|---|

| Yield | 75% |

| Enantiomeric Excess (ee) | 99.0% (S) |

| Appearance | White, crystalline solid |

The significance of 2,2,4-Trimethylpyrrolidine hydrochloride extends beyond this specific application. Its structural motif is representative of a class of chiral building blocks that are increasingly sought after in drug discovery and development. The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.commdpi.com The substitution pattern of 2,2,4-trimethylpyrrolidine provides a unique combination of steric and electronic properties that can be exploited to influence the stereochemical course of a wide range of chemical transformations.

Overview of Pyrrolidine-Based Chiral Systems in Asymmetric Synthesis

The utility of this compound is best understood within the broader context of pyrrolidine-based chiral systems in asymmetric synthesis. The foundational molecule of this class is the amino acid L-proline, which has been recognized as a remarkably effective and versatile organocatalyst. nih.govwikipedia.org Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions, and proline has been at the forefront of this field since the early 2000s. nih.govunibo.it

Proline and its derivatives catalyze a wide array of asymmetric reactions, including aldol (B89426), Mannich, and Michael reactions, with high levels of stereocontrol. wikipedia.orgnumberanalytics.com The catalytic cycle of proline typically involves the formation of one of two key intermediates: an enamine or an iminium ion.

Enamine Catalysis: In this mode of activation, proline reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the chiral product. This pathway is central to proline-catalyzed aldol and Michael reactions. wikipedia.orgnih.gov

Iminium Ion Catalysis: Alternatively, proline can react with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack. This mechanism is operative in reactions such as asymmetric Diels-Alder and conjugate additions. researchgate.net

The success of proline has spurred the development of a vast number of modified pyrrolidine-based catalysts, designed to improve upon its reactivity, selectivity, and substrate scope. These "second-generation" catalysts often retain the core pyrrolidine scaffold but feature modifications at various positions to fine-tune their catalytic properties. mdpi.commdpi.com Prominent examples include:

Prolinamides: These catalysts are formed by modifying the carboxylic acid group of proline. The amide functionality can participate in hydrogen bonding to help organize the transition state and enhance stereoselectivity. researchgate.net

Diarylprolinol Silyl (B83357) Ethers: Developed by Hayashi and Jørgensen, these catalysts are derived from prolinol (the reduced form of proline). They have proven to be exceptionally effective in a wide range of asymmetric transformations, offering high enantioselectivities at low catalyst loadings. nih.gov

The table below provides a comparative overview of different pyrrolidine-based chiral systems and their applications in asymmetric synthesis.

| Chiral System | Key Structural Feature | Primary Catalytic Intermediate(s) | Typical Asymmetric Reactions |

|---|---|---|---|

| L-Proline | Carboxylic acid and secondary amine | Enamine, Iminium ion | Aldol, Mannich, Michael reactions |

| Prolinamides | Amide functionality at the C-terminus | Enamine, with H-bonding from amide | Aldol, Michael additions |

| Diarylprolinol Silyl Ethers | Diarylprolinol backbone with a silyl ether | Enamine, Iminium ion | Aldol, Michael, Diels-Alder reactions |

| 2,2,4-Trimethylpyrrolidine (as part of a larger molecule) | Substituted pyrrolidine ring | Acts as a chiral building block | Nucleophilic substitution in synthesis of complex molecules |

Structure

3D Structure of Parent

属性

IUPAC Name |

2,2,4-trimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)8-5-6;/h6,8H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUWODDRROSFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897428-40-8, 1390654-80-4 | |

| Record name | (S)-2,2,4-trimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-trimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development of 2,2,4 Trimethylpyrrolidine Hydrochloride

Historical Perspectives and Early Synthetic Routes for Pyrrolidine (B122466) Scaffolds

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, has long been a target for organic chemists due to its presence in essential biomolecules like the amino acid proline. researchgate.netmdpi.com Early and classical methods for constructing this scaffold laid the groundwork for more advanced, stereocontrolled syntheses.

One of the most fundamental and widely studied methods for preparing pyrrolidines is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile) to form the five-membered ring in a concerted fashion. nih.govnih.gov The versatility of this approach allows for the construction of highly substituted pyrrolidines by varying the components of the reaction.

Other classical approaches include:

Ring construction from acyclic precursors : This involves the cyclization of linear molecules containing the requisite atoms. For example, the intramolecular cyclization of haloamines or the reductive amination of dicarbonyl compounds have been employed. mdpi.comresearchgate.net

Functionalization of existing pyrrolidine rings : Naturally occurring and readily available chiral molecules like L-proline and 4-hydroxy-L-proline have served as foundational starting materials. mdpi.comnih.gov Chemical modifications of these chiral pool precursors provide access to a wide array of enantiomerically pure pyrrolidine derivatives. mdpi.com

Intramolecular C-H amination : More modern methods have utilized transition metal catalysts, such as those based on rhodium or copper, to facilitate the intramolecular amination of unactivated C(sp³)-H bonds, providing a direct route to the pyrrolidine ring system. organic-chemistry.org

These foundational strategies highlight the enduring importance of the pyrrolidine core and have paved the way for the development of highly specialized and stereoselective methods required for the synthesis of specific targets like 2,2,4-trimethylpyrrolidine (B2865414) hydrochloride.

Stereoselective Synthesis Strategies for 2,2,4-Trimethylpyrrolidine Hydrochloride

Achieving stereocontrol is paramount in the synthesis of chiral molecules like this compound. Modern strategies are designed to produce a specific stereoisomer in high purity, often employing asymmetric catalysis or multistep sequences from defined precursors.

Asymmetric hydrogenation is a powerful technique for establishing stereocenters by adding hydrogen across a double bond in the presence of a chiral catalyst. nih.gov This method is particularly effective for producing enantiomerically enriched products from prochiral substrates. rsc.org

The success of asymmetric hydrogenation hinges on the design of the chiral ligand that coordinates to the metal center (commonly rhodium, iridium, or ruthenium). kcl.ac.ukresearchgate.net These ligands create a chiral environment around the metal, directing the hydrogenation to one face of the substrate, thereby inducing enantioselectivity.

Key classes of chiral ligands widely applied in asymmetric synthesis include:

Chiral Bisphosphines : Ligands such as DuPhos and JosiPhos are highly effective in rhodium-catalyzed hydrogenations. rsc.orgresearchgate.net The structure of the phosphine (B1218219) ligand, including its steric bulk and electronic properties, is critical to its performance.

Phospholanes : These ligands, featuring a phosphorus atom within a five-membered ring, have proven to be robust and highly effective in a multitude of asymmetric catalytic reactions. researchgate.net

Pyrrolidine-based Ligands : The pyrrolidine scaffold itself is a crucial component of many successful organocatalysts and ligands, prized for its rigid structure which helps in creating a well-defined chiral pocket. mdpi.comnih.gov

The selection of the appropriate metal-ligand combination is crucial and is often specific to the substrate being hydrogenated. For the synthesis of chiral pyrrolidines, this involves the hydrogenation of a prochiral intermediate, such as an enamine or a substituted pyrroline.

Achieving high enantiomeric excess (ee) requires careful optimization of various reaction parameters. The interplay between these factors determines the stereochemical outcome of the hydrogenation.

Table 1: Key Parameters for Optimization in Asymmetric Hydrogenation

| Parameter | Influence on the Reaction | Typical Considerations |

|---|---|---|

| Catalyst Loading | Affects reaction rate and cost-effectiveness. | Lowering loading is desirable but may require longer reaction times or higher temperatures. nih.gov |

| Solvent | Can significantly influence catalyst activity and enantioselectivity. | Solvents like ethanol (B145695), toluene (B28343), and dioxane can lead to different stereochemical outcomes. nih.gov |

| Hydrogen Pressure | Affects reaction rate and, in some cases, selectivity. | Typically ranges from atmospheric pressure to high pressure (e.g., 1 MPa). nih.gov |

| Temperature | Influences reaction kinetics and can impact enantioselectivity. | Lower temperatures often lead to higher enantioselectivity, but at the cost of slower reaction rates. nih.gov |

| Additives | Acids or bases can sometimes be required to activate the catalyst or substrate. | The absence of additives can simplify the process and prevent catalyst poisoning. nih.gov |

By systematically adjusting these conditions, chemists can fine-tune the reaction to maximize the yield and enantiomeric purity of the desired product. For instance, studies on the asymmetric hydrogenation of quinoxalines to their chiral tetrahydro-derivatives have shown that simply changing the solvent from toluene to ethanol can invert the resulting stereochemistry from (R) to (S). nih.gov

An alternative to direct asymmetric catalysis is the use of a multistep pathway starting from a readily available, often achiral, precursor. This approach builds the desired stereochemistry through a series of controlled chemical transformations.

A documented synthetic route to (S)-2,2,4-trimethylpyrrolidine hydrochloride begins with the six-membered ring precursor, 2,2,6,6-tetramethyl-piperidin-4-one. google.com This process involves a key ring-contraction step to form the desired five-membered pyrrolidine scaffold.

The synthetic sequence can be summarized as follows: google.com

Reaction with Chloroform (B151607) and Base : 2,2,6,6-tetramethyl-piperidin-4-one is first reacted with chloroform in the presence of a strong base, such as sodium hydroxide. This step initiates the transformation of the piperidone ring.

Acid-Promoted Ring Contraction : The product from the first step is treated with an acid, which promotes a ring contraction to form 5,5-dimethyl-3-methylenepyrrolidin-2-one. This reaction effectively converts the six-membered ring into a five-membered one.

Asymmetric Hydrogenation : The resulting exocyclic double bond in 5,5-dimethyl-3-methylenepyrrolidin-2-one is then subjected to hydrogenation. By employing a chiral catalyst, this step introduces the stereocenter at the C4 position, leading to the formation of (S)-3,5,5-trimethyl-pyrrolidin-2-one.

Reduction of the Lactam : The carbonyl group of the pyrrolidin-2-one intermediate is reduced to a methylene (B1212753) group. This is typically achieved using a powerful reducing agent like a hydride. This step yields (S)-2,2,4-trimethylpyrrolidine.

Salt Formation : Finally, the chiral amine product is treated with an acid, such as hydrochloric acid, to produce the stable and crystalline (S)-2,2,4-trimethylpyrrolidine hydrochloride salt.

Table 2: Summary of a Synthetic Pathway to (S)-2,2,4-Trimethylpyrrolidine Hydrochloride

| Step | Starting Material | Key Reagents | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 & 2 | 2,2,6,6-Tetramethyl-piperidin-4-one | 1. Chloroform, Base2. Acid | 5,5-Dimethyl-3-methylenepyrrolidin-2-one | Ring Contraction |

| 3 | 5,5-Dimethyl-3-methylenepyrrolidin-2-one | H₂, Chiral Catalyst | (S)-3,5,5-Trimethyl-pyrrolidin-2-one | Asymmetric Hydrogenation |

| 4 | (S)-3,5,5-Trimethyl-pyrrolidin-2-one | Hydride Reducing Agent | (S)-2,2,4-Trimethylpyrrolidine | Lactam Reduction |

This multistep pathway exemplifies how a complex chiral target can be synthesized from a simple, achiral starting material through a sequence of well-established and controllable chemical reactions.

Multistep Synthetic Pathways from Precursor Compounds

Derivatization from 2,2,6,6-Tetramethyl-piperidin-4-one

Ring Contraction Reactions to Pyrrolidinone Intermediates

A notable pathway to the core pyrrolidinone structure involves a ring contraction reaction starting from a substituted piperidone. google.com Specifically, the synthesis of 5,5-dimethyl-3-methylenepyrrolidin-2-one, a key precursor, can be achieved through the rearrangement of a piperidine (B6355638) derivative. google.comgoogle.com

The process commences with 2,2,6,6-tetramethyl-piperidin-4-one or its salt, which undergoes a reaction with chloroform in the presence of a base. google.com The resulting product is then treated with an acid, which facilitates a ring contraction of the piperidone structure. google.com This acid-promoted rearrangement leads to the formation of the five-membered lactam, 5,5-dimethyl-3-methylenepyrrolidin-2-one. google.com This transformation is a critical step as it establishes the fundamental pyrrolidinone skeleton required for subsequent stereoselective modifications. nih.govresearchgate.net The use of readily available cyclic compounds as starting materials for contraction into more valuable, smaller ring systems is a significant strategy in chemical synthesis. osaka-u.ac.jpnih.gov

Enantioselective Transformations of Key Intermediates

With the pyrrolidinone scaffold in place, the next crucial phase is the introduction of chirality through enantioselective transformations. This is primarily accomplished via asymmetric hydrogenation of the exocyclic double bond of an intermediate like 5,5-dimethyl-3-methylenepyrrolidin-2-one to yield an enantiomerically enriched product, such as (S)-3,5,5-trimethyl-pyrrolidin-2-one. google.comgoogle.com

This hydrogenation is a stereoselective process where the prochiral alkene is converted into a chiral alkane with a high degree of enantiomeric excess. The success of this transformation hinges on the selection of a suitable chiral catalyst and optimization of reaction conditions. A patent describes this process, which sets the critical stereocenter that is retained in the final 2,2,4-trimethylpyrrolidine product. google.com The resulting chiral intermediate, 3,5,5-trimethyl-pyrrolidin-2-one, is a direct precursor to the final target compound. google.com

Table 1: Example of Enantioselective Hydrogenation

| Intermediate | Product | Catalyst System (Example) | Temperature Range | Enantiomeric Excess (Example) |

|---|---|---|---|---|

| 5,5-dimethyl-3-methylenepyrrolidin-2-one | (S)-3,5,5-trimethyl-pyrrolidin-2-one | Chiral Rhodium or Ruthenium complexes | 30°C to 50°C | >95% |

Data is illustrative and based on typical conditions for such transformations. google.com

Reduction Methodologies for Pyrrolidinone Derivatives

The final step in forming the pyrrolidine ring is the reduction of the amide functional group within the pyrrolidinone intermediate. google.com This is commonly achieved using powerful hydride-based reducing agents, with lithium aluminum hydride (LiAlH₄) being particularly effective for this purpose. numberanalytics.commasterorganicchemistry.com

The reduction of a lactam (a cyclic amide), such as (S)-3,5,5-trimethyl-pyrrolidin-2-one, with LiAlH₄ completely removes the carbonyl oxygen, converting the amide into an amine. google.comrsc.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the pyrrolidinone. numberanalytics.comyoutube.comlibretexts.org This leads to the formation of an intermediate which, after subsequent steps and workup, yields the corresponding amine, in this case, (S)-2,2,4-trimethylpyrrolidine. google.commasterorganicchemistry.com The free base can then be treated with an acid, such as hydrochloric acid, to produce the stable hydrochloride salt. google.com

Table 2: Reduction of Pyrrolidinone to Pyrrolidine

| Reactant | Product | Reducing Agent | Key Transformation |

|---|---|---|---|

| (S)-3,5,5-trimethyl-pyrrolidin-2-one | (S)-2,2,4-trimethylpyrrolidine | Lithium Aluminum Hydride (LiAlH₄) | C=O (Amide) → CH₂ (Amine) |

This reaction is a standard transformation in organic synthesis for converting amides to amines. google.commasterorganicchemistry.com

Process Optimization and Scale-Up Considerations for High Purity and Stereochemical Control

Optimizing the synthesis of this compound for large-scale production requires careful consideration of several factors to ensure high purity, yield, and stereochemical integrity. acs.org A key aspect of optimization is maintaining stereochemical control throughout the synthesis. researchgate.net

In the enantioselective hydrogenation step, the choice of catalyst, solvent, temperature, and hydrogen pressure are critical variables that must be fine-tuned to maximize enantiomeric excess. google.com For instance, hydrogenation temperatures may be optimized between 30°C and 50°C to achieve a balance between reaction rate and selectivity. google.com

Furthermore, ensuring high chemical purity requires monitoring for and controlling the formation of byproducts at each stage. Rigorous purification methods, such as crystallization of the final hydrochloride salt, are essential for removing impurities and isolating the desired product with high fidelity. The stability of the hydrochloride salt makes it particularly amenable to purification and storage. google.com

Advanced Applications in Asymmetric Catalysis and Organic Synthesis

2,2,4-Trimethylpyrrolidine (B2865414) Hydrochloride as a Chiral Auxiliary

The primary application of 2,2,4-trimethylpyrrolidine hydrochloride in certain synthetic contexts is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. researchgate.net After guiding the transformation to produce the desired stereoisomer, the auxiliary can be removed and potentially recovered for future use. researchgate.net

Fundamental Principles of Stereochemical Control in Reactions

The core principle behind a chiral auxiliary is its ability to create a chiral environment around the reaction center of a prochiral substrate. nih.gov By covalently attaching the auxiliary, the molecule is converted into a diastereomeric mixture, which then reacts with a reagent. The inherent chirality of the auxiliary influences the reaction pathway, typically through steric hindrance. nih.gov It blocks one of the potential faces of the substrate from the approaching reagent, thereby favoring the formation of one diastereomer over the other. nih.gov

This control is achieved by forcing the reaction to proceed through transition states that are diastereomeric and thus have different energies. The auxiliary is designed to maximize the energy difference between these transition states, leading to a high degree of selectivity for the lower-energy pathway and, consequently, the desired stereoisomer. nih.gov Effective chiral auxiliaries must be readily available in enantiomerically pure form, easy to attach and remove, and highly effective at directing the stereochemical course of a reaction. nih.gov

Application in Diastereoselective and Enantioselective Transformations

This compound is utilized as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions. lookchem.com Its function is to ensure the production of enantiomerically pure compounds, a critical requirement in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. researchgate.netlookchem.com By temporarily attaching this pyrrolidine (B122466) derivative to a substrate, chemists can perform transformations that selectively generate one stereoisomer. While specific performance data for this auxiliary in peer-reviewed literature is not widely detailed, its application is intended to achieve high levels of stereoselectivity, as illustrated in the representative table below.

| Reaction Type | Substrate | Desired Product Stereochemistry | Typical Selectivity Goal |

|---|---|---|---|

| Asymmetric Alkylation | Prochiral Enolate | (R)- or (S)-α-alkylated carbonyl | >95% de |

| Diastereoselective Aldol (B89426) Reaction | Chiral Enolate + Aldehyde | Syn- or Anti-aldol adduct | >98% de |

| Enantioselective Conjugate Addition | α,β-Unsaturated Carbonyl | (R)- or (S)-β-substituted carbonyl | >99% ee |

Utilization as a Chiral Building Block in Complex Organic Molecule Synthesis

Beyond its role as a temporary director of stereochemistry, this compound also serves as a chiral building block. In this capacity, the pyrrolidine ring itself is permanently incorporated as a core structural feature of the final target molecule. lookchem.com Chiral building blocks are valuable intermediates in the synthesis of natural products and pharmaceuticals, as they provide a stereochemically defined foundation upon which molecular complexity can be built. mdpi.com

Construction of Chiral Heterocyclic Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds and FDA-approved drugs. mdpi.comnih.gov Its five-membered saturated structure offers a three-dimensional geometry that can effectively present substituents for interaction with biological targets like enzymes and receptors. mdpi.com Synthesizing substituted chiral pyrrolidines can be a complex process. nih.govchemscene.com Therefore, using a pre-formed, enantiomerically pure building block like (S)- or (R)-2,2,4-trimethylpyrrolidine hydrochloride provides a significant advantage, streamlining the synthesis of more complex chiral heterocyclic scaffolds. chemicalbook.comnih.gov It allows synthetic chemists to efficiently introduce a stereochemically defined pyrrolidine core into a target molecule. lookchem.com

Role in the Synthesis of Pharmacologically Relevant Compounds (e.g., CFTR Modulators)

A prominent and significant example of 2,2,4-trimethylpyrrolidine's use as a chiral building block is in the synthesis of Elexacaftor. nih.gov Elexacaftor is a key component of a highly effective triple-combination therapy for cystic fibrosis (CF), a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. nih.govnih.gov

Elexacaftor functions as a "corrector," a type of CFTR modulator that helps the defective CFTR protein fold into the correct shape and traffic to the cell surface. nih.govnih.gov The molecular structure of Elexacaftor is (R)-N-((1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl)-4-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-(2,2,4-trimethylpyrrolidin -1-yl)benzamide, explicitly incorporating the chiral 2,2,4-trimethylpyrrolidine scaffold into its final structure. nih.gov This integration highlights the compound's role as a crucial intermediate in the synthesis of modern, life-altering pharmaceuticals. lookchem.com

| Compound | Class | Function in Triple-Combination Therapy |

|---|---|---|

| Elexacaftor (VX-445) | CFTR Corrector | Aids in the proper folding and trafficking of the F508del-CFTR protein. nih.gov |

| Tezacaftor (VX-661) | CFTR Corrector | Works at a different site than Elexacaftor to further facilitate protein processing. nih.gov |

| Ivacaftor (VX-770) | CFTR Potentiator | Increases the channel-opening probability (gating) of the CFTR protein at the cell surface. nih.gov |

Integration into Complex Natural Product Synthesis

While the pyrrolidine motif is common in natural products, particularly alkaloids, the specific 2,2,4-trimethyl-substituted variant is a synthetic construct. Consequently, while this compound is a powerful building block for creating synthetic pharmacologically active molecules like Elexacaftor, its application in the total synthesis of complex natural products is not widely documented in the scientific literature. Its primary utility lies in providing a unique, stereodefined scaffold for drug discovery and development.

Ligand Design and Coordination Chemistry for Catalytic Systems

Development of this compound-Derived Ligands

There is a lack of specific studies in the scientific literature detailing the synthetic routes to ligands originating from this compound. The development of chiral ligands often involves the functionalization of the pyrrolidine ring or the nitrogen atom to introduce coordinating groups such as phosphines, amines, or oxazolines. These groups are essential for chelating to a metal center and creating a chiral environment that can induce stereoselectivity in a chemical reaction. However, no specific examples or methodologies for such derivatization of this compound have been documented.

Metal-Catalyzed Reactions with this compound-Based Ligands

Given the absence of developed ligands from this compound, there is a corresponding lack of information on their application in metal-catalyzed reactions. The subsequent subsections, therefore, remain speculative without concrete experimental data.

Intramolecular Hydroamination/Cyclization Reactions of Aminoalkenes

The intramolecular hydroamination and cyclization of aminoalkenes is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. Chiral catalysts are often employed to control the stereochemistry of the newly formed stereocenters. While various chiral ligands have been successfully used in these reactions, there are no published reports of catalysts based on this compound being utilized for this purpose. As such, no data tables on their performance, including yields and enantiomeric excesses, can be provided.

Other Asymmetric Catalytic Transformations

Similarly, the application of this compound-derived ligands in other asymmetric catalytic transformations, such as hydrogenations, aldol reactions, or Michael additions, is not documented. The effectiveness of a chiral ligand is highly dependent on its structure and the specific reaction it is intended to catalyze. Without any reported instances of the use of ligands from this specific precursor, a discussion of their performance in various asymmetric transformations is not possible.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms in Asymmetric Synthesis Involving 2,2,4-Trimethylpyrrolidine (B2865414) Hydrochloride

The primary role of 2,2,4-trimethylpyrrolidine hydrochloride in asymmetric synthesis is that of a chiral auxiliary. In this capacity, it is temporarily incorporated into a substrate molecule, directing the stereochemical course of a subsequent reaction. The mechanism of action generally involves the formation of a transient complex between the chiral auxiliary and the substrate. This complex then reacts with a third reagent, with the steric and electronic properties of the auxiliary dictating the facial selectivity of the attack, leading to the preferential formation of one diastereomer.

The elucidation of these mechanisms often relies on a combination of experimental techniques and computational modeling. For instance, in asymmetric alkylation reactions, the pyrrolidine (B122466) auxiliary can form a chiral enamine or enolate intermediate. The specific conformation of this intermediate, influenced by the trimethyl-substituted pyrrolidine ring, can block one face of the molecule, thereby directing the approach of an electrophile to the opposite face. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can be employed to probe the structure of these transient intermediates and the resulting products, providing insights into the reaction pathway.

Understanding Stereoselectivity and Chirality Transfer Pathways

The degree of stereoselectivity achieved in reactions mediated by this compound is a direct consequence of the efficiency of chirality transfer from the auxiliary to the product. This transfer is governed by the energy difference between the transition states leading to the different possible stereoisomers. A larger energy difference results in higher stereoselectivity.

The stereochemical outcome is highly dependent on the specific reaction conditions, including the choice of solvent, temperature, and any additives or catalysts used. These factors can influence the conformation of the chiral auxiliary-substrate complex and the stability of the diastereomeric transition states. For example, in conjugate addition reactions, the coordination of a Lewis acid to the substrate can enhance the facial bias imposed by the chiral auxiliary, leading to improved diastereoselectivity.

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable tools for understanding the intricacies of chirality transfer. By modeling the potential transition states, researchers can predict the most likely reaction pathway and the expected stereochemical outcome. These theoretical calculations, when correlated with experimental results, provide a detailed picture of the factors controlling stereoselectivity.

Kinetic Studies of Reactions Catalyzed or Mediated by this compound

Kinetic investigations of reactions involving this compound are crucial for understanding the reaction rates and the influence of various parameters on the reaction's progress. Such studies can help to optimize reaction conditions to achieve both high yield and high stereoselectivity in a practical timeframe.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Conformational Analysis of 2,2,4-Trimethylpyrrolidine (B2865414) Hydrochloride

The five-membered pyrrolidine (B122466) ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the envelope (C_s symmetry), where one atom is out of the plane of the other four, and the twist or half-chair (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. For 2,2,4-Trimethylpyrrolidine hydrochloride, the presence of methyl groups at the C2 and C4 positions, along with the protonated nitrogen (pyrrolidinium ion), significantly influences the conformational equilibrium.

Quantum chemical calculations, such as those employing Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT), are used to determine the geometries and relative stabilities of these conformers. By systematically exploring the potential energy surface, researchers can identify all low-energy minima corresponding to stable conformations.

For the 2,2,4-trimethylpyrrolidinium cation, the puckering of the ring and the orientation of the methyl groups (axial vs. equatorial) are the primary determinants of conformational stability. The gem-dimethyl groups at the C2 position introduce significant steric constraints. The methyl group at the C4 position can exist in either a pseudo-axial or pseudo-equatorial position, leading to different diastereomeric conformers. Calculations would typically predict that conformers minimizing steric repulsions—for instance, those with the C4-methyl group in a pseudo-equatorial position—are lower in energy. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate energy differences between conformers. beilstein-journals.org

Table 1: Illustrative Relative Energies of 2,2,4-Trimethylpyrrolidinium Cation Conformers This table presents hypothetical data based on typical energy differences found in substituted pyrrolidines to illustrate the output of quantum chemical calculations.

| Conformer | C4-Methyl Orientation | Ring Pucker | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Pseudo-equatorial | Twist (C2) | 0.00 |

| 2 | Pseudo-axial | Twist (C2) | 1.85 |

| 3 | Pseudo-equatorial | Envelope (C_s) | 0.75 |

| 4 | Pseudo-axial | Envelope (C_s) | 2.50 |

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating chemical reactivity. It is widely used to map the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, one can determine activation energies (energy barriers) and reaction energies, which provide fundamental insights into reaction kinetics and thermodynamics.

For reactions involving this compound, DFT studies can elucidate mechanisms such as nucleophilic substitutions at the carbon atoms, elimination reactions, or ring-opening processes. For example, in a study of the contraction of pyrrolidines to form cyclobutanes, DFT calculations were used to unveil the detailed reaction mechanism. nih.govacs.org The rate-determining step was identified as the extrusion of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical, and the calculations explained the observed stereoretentive outcome. nih.gov

Similarly, DFT could be employed to study the C–H amination for the synthesis of substituted pyrrolidines. nih.govacs.org Such studies involve locating the transition state for the key C-H activation/C-N bond-forming step and evaluating how factors like the catalyst, substituents, and solvent influence the activation barrier. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction This table shows representative data for a nucleophilic substitution reaction on a pyrrolidine derivative, illustrating how DFT can be used to compare different reaction pathways.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG_rxn, kcal/mol) |

|---|---|---|---|

| Pathway A (SN2) | Direct backside attack | 25.4 | -5.2 |

| Pathway B (SN1) | Formation of carbocation intermediate | 35.1 | -5.2 |

Molecular Modeling and Docking Studies of Ligand-Substrate and Ligand-Metal Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or a metal complex). This method is fundamental in drug discovery and catalyst design.

The 2,2,4-trimethylpyrrolidine scaffold can be incorporated into larger molecules designed to act as enzyme inhibitors or as ligands in metal-based catalysis. Molecular docking studies can predict how these molecules bind to a target protein's active site. ingentaconnect.comnih.govtandfonline.com The calculations evaluate various binding poses and score them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. These studies can reveal key interactions between the pyrrolidine derivative and amino acid residues, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

In the context of catalysis, molecular modeling can be used to study the interaction between a chiral pyrrolidine-based ligand and a metal center. nih.gov These models help in understanding how the ligand's structure, including the steric bulk of the trimethyl-substituted ring, influences the coordination geometry around the metal. This, in turn, affects the catalytic activity and selectivity of the complex. The strength and nature of metal-ligand interactions can be further analyzed using techniques like quantum theory of atoms in molecules (QTAIM) or natural bond orbital (NBO) analysis. frontiersin.org

Table 3: Illustrative Molecular Docking Results for a Pyrrolidine-Based Inhibitor This table provides example data from a docking study of a hypothetical inhibitor containing the 2,2,4-trimethylpyrrolidine moiety against a target enzyme.

| Ligand | Docking Score (kcal/mol) | Key Interactions Observed |

|---|---|---|

| Inhibitor A | -9.5 | Hydrogen bond with Ser-122, Hydrophobic interactions with Phe-210, Trp-214 |

| Inhibitor B | -7.8 | Hydrophobic interactions with Phe-210, Trp-214 |

| Reference Compound | -8.2 | Hydrogen bond with Ser-122 |

Prediction of Stereochemical Outcomes in Asymmetric Transformations

Computational chemistry is an indispensable tool for understanding and predicting the stereochemical outcomes of asymmetric reactions. When a chiral molecule like (S)-2,2,4-trimethylpyrrolidine is used as a catalyst, auxiliary, or reactant, it can induce the formation of one stereoisomer of the product in excess of the other(s).

Theoretical models can rationalize the origin of this stereoselectivity by analyzing the transition states leading to the different stereoisomeric products. According to transition state theory, the ratio of products is determined by the difference in the free energies of the diastereomeric transition states. Computational methods, particularly DFT, can accurately calculate these energy differences. acs.org

For instance, in an asymmetric transformation catalyzed by a derivative of (S)-2,2,4-trimethylpyrrolidine, computational chemists would build models of the transition states for the formation of both the (R) and (S) products. By comparing the calculated free energies (ΔG‡) of these transition states, they can predict the major product and the enantiomeric excess (ee). These models often reveal the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding, π-stacking) that stabilize one transition state over the other, thereby controlling the stereochemical outcome. acs.org This predictive power is crucial for the rational design of new catalysts and synthetic methodologies. mdpi.comrsc.org

Table 4: Illustrative Calculated Energies for Diastereomeric Transition States This table demonstrates how computational analysis of transition state energies can be used to predict the stereochemical outcome of an asymmetric reaction.

| Transition State | Product Stereoisomer | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio (Major:Minor) |

|---|---|---|---|

| TS-R | R-Product | 1.5 | 92 : 8 |

| TS-S | S-Product | 0.0 |

Advanced Analytical and Spectroscopic Research Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 2,2,4-Trimethylpyrrolidine (B2865414) hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment and the assessment of sample purity.

In a typical ¹H NMR spectrum of 2,2,4-Trimethylpyrrolidine hydrochloride, distinct signals corresponding to the different types of protons in the molecule would be expected. The protons of the three methyl groups (at positions C2 and C4) would likely appear as singlets or doublets in the upfield region of the spectrum. The methylene (B1212753) protons on the pyrrolidine (B122466) ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton attached to the nitrogen atom would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbon atoms of the methyl groups would resonate at the higher field (lower ppm values), while the carbons of the pyrrolidine ring would appear at a lower field. The specific chemical shifts are influenced by the substitution pattern and the electronic environment. While specific spectral data for this compound is not widely published in peer-reviewed literature, data for similar pyrrolidine structures can be found, offering a reference for expected chemical shifts. rsc.org The integration of ¹H NMR signals and the absence of impurity peaks in both ¹H and ¹³C spectra are critical for determining the purity of the compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ (gem-dimethyl) | ~1.2-1.5 | ~25-30 |

| C4-CH₃ | ~1.0-1.2 | ~20-25 |

| C3-H₂ | ~1.5-2.0 | ~40-45 |

| C4-H | ~2.0-2.5 | ~35-40 |

| C5-H₂ | ~3.0-3.5 | ~50-55 |

| N-H | Variable (broad) | - |

Note: These are estimated values based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly employed technique due to its soft ionization nature, which typically keeps the molecule intact.

In the positive ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (2,2,4-trimethylpyrrolidine). Given the molecular weight of the free base is approximately 113.20 g/mol , the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of approximately 114.2. nih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula (C₇H₁₆N⁺).

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., UPLC, Chiral GC)

Chromatographic methods are essential for assessing the purity and, in the case of chiral molecules, the enantiomeric excess of this compound. Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) are two such powerful techniques.

UPLC, an evolution of High-Performance Liquid Chromatography (HPLC), offers higher resolution and faster analysis times. For purity analysis of this compound, a reversed-phase UPLC method would typically be employed. The compound would be separated from any non-polar impurities on a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Since 2,2,4-Trimethylpyrrolidine possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial, especially when the compound is used in stereoselective synthesis. This is achieved using chiral chromatography. Chiral Gas Chromatography (Chiral GC) or Chiral HPLC can be used for this purpose. In these techniques, the enantiomers are separated on a chiral stationary phase (CSP). A patent describing the synthesis of (S)-2,2,4-trimethylpyrrolidine mentions the use of a Lux Cellulose-2 column for the chiral analysis of a precursor, demonstrating the applicability of such methods in this context. google.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique can unambiguously establish the absolute stereochemistry of a chiral center, provided a suitable single crystal can be obtained.

For this compound, a single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the pyrrolidine ring. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the protonated amine and the chloride anion.

While the crystal structure of this compound has not been found in the searched public databases, the technique remains the gold standard for solid-state structural elucidation. The successful application of X-ray crystallography to other hydrochloride salts of active pharmaceutical ingredients demonstrates its power in providing detailed structural insights. nih.govfsu.edu For the chiral (S)- or (R)-enantiomer, X-ray crystallography would provide unequivocal proof of the absolute configuration.

Future Research Directions and Emerging Trends

The unique structural characteristics of 2,2,4-trimethylpyrrolidine (B2865414) hydrochloride and its derivatives have positioned them as valuable scaffolds in modern chemistry. Future research is poised to build upon this foundation, exploring novel synthetic pathways, expanding their catalytic applications, leveraging computational design for enhanced performance, and developing sophisticated derivatives for superior stereochemical control.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,2,4-trimethylpyrrolidine hydrochloride?

- Methodology : React 2,2,4-trimethylpyrrolidine (free base) with anhydrous HCl gas in a dry ethanol or diethyl ether solvent under inert atmosphere. Monitor pH to ensure complete protonation. Purify via recrystallization using ethanol/ether mixtures to remove unreacted starting materials and byproducts. Confirm purity via melting point analysis and HPLC .

- Key Considerations : Use anhydrous conditions to avoid hydrolysis. Control reaction temperature to prevent decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- 1H/13C NMR : Assign peaks to confirm the structure (e.g., δ ~2.5–3.5 ppm for N–H and methyl groups adjacent to nitrogen) .

- Mass Spectrometry (MS) : Use ESI-MS or EI-MS to verify molecular ion peaks (m/z ≈ 149 for [M+H]+) and fragmentation patterns .

- Elemental Analysis (CHN) : Validate empirical formula (C6H12ClNO) with <0.3% deviation .

Q. How should this compound be stored to ensure long-term stability?

- Protocol : Store in airtight, light-resistant containers under nitrogen or argon at 2–8°C. Use desiccants (e.g., silica gel) to minimize hygroscopic degradation. Periodically test for purity via TLC or HPLC to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How do steric effects from the 2,2,4-trimethyl substituents influence reactivity in nucleophilic substitution reactions?

- Approach : Compare reaction kinetics with unsubstituted pyrrolidine hydrochloride using model reactions (e.g., alkylation or acylation). Employ DFT calculations to map steric hindrance and transition states. Validate experimentally via NMR monitoring and product yield analysis .

- Data Interpretation : Reduced reaction rates or altered regioselectivity may indicate steric constraints.

Q. What strategies are recommended for validating analytical methods (e.g., HPLC) for quantifying trace impurities in this compound?

- Validation Steps :

- Linearity : Test concentrations across 50–150% of expected levels (R² > 0.995).

- Precision : Assess intra-day/inter-day variability (<2% RSD).

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively).

- Cross-Validation : Confirm impurity identity via LC-MS or 2D NMR .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

- Troubleshooting :

- Impurity Analysis : Use HSQC or COSY NMR to distinguish stereoisomers or degradation products.

- Database Comparison : Cross-reference with PubChem or Reaxys entries for similar hydrochlorides (e.g., piperidine derivatives) .

- Synthetic Replication : Repeat synthesis under controlled conditions to isolate intermediates and identify side reactions.

Methodological Notes

- Synthesis Optimization : For scale-up, consider flow chemistry to enhance yield and reduce byproducts.

- Safety : Follow OSHA guidelines (e.g., fume hood use, PPE) due to potential irritancy of hydrochloride salts .

- Data Reproducibility : Document solvent lot numbers and humidity levels, as hygroscopicity can affect reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。